DIV17E5: Allosteric Modulation of the p75NTR Transmembrane Domain
DIV17E5: Allosteric Modulation of the p75NTR Transmembrane Domain
Technical Monograph & Mechanism of Action Guide
Executive Summary
DIV17E5 is a first-in-class small molecule pyrazine derivative that functions as an allosteric modulator of the p75 neurotrophin receptor (p75NTR) transmembrane domain (TMD) . Unlike conventional biologics that target the extracellular ligand-binding domain, DIV17E5 intercalates within the lipid bilayer to interact directly with the receptor's transmembrane helix.
Its mechanism of action (MoA) is characterized by a unique functional dichotomy :
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Apoptotic Agonism: It induces a conformational shift in the p75NTR homodimer that mimics neurotrophin binding, triggering the intracellular death domain (DD) signaling cascade.
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Migration Antagonism: It sterically or conformationally precludes the recruitment of the actin-bundling protein Fascin , thereby inhibiting filopodia formation and metastatic invasion.
This guide details the structural biology of this interaction, the specific residues involved (Ile252, Val254), and the experimental protocols required to validate these effects in drug development pipelines.
Structural Biology & Binding Interface
The p75NTR Transmembrane Architecture
The p75NTR TMD is not merely a passive anchor; it is a signal transduction hub. In its basal state, p75NTR exists as a disulfide-linked dimer (mediated by Cys256 in humans).[1] This covalent linkage is critical for the propagation of conformational changes from the extracellular domain (ECD) to the intracellular domain (ICD).
DIV17E5 Binding Pocket
DIV17E5 does not target the disulfide bond directly. Instead, it targets the hydrophobic face of the TMD helix. Mutational analysis via the AraTM assay (see Section 4.[1]1) has mapped the binding interface to specific residues:
| Residue (Human) | Role in DIV17E5 Binding | Impact of Mutation (to Alanine) |
| Ile252 | Critical Anchor | Abolishes binding. The hydrophobic side chain of Isoleucine is the primary interaction site. |
| Pro253 | Structural Spacer | No effect. Mutation to Glycine does not disrupt DIV17E5 activity, suggesting this residue provides helical flexibility rather than direct contact. |
| Val254 | Secondary Anchor | Abolishes binding. essential for stabilizing the small molecule within the lipid environment. |
Conformational "Scissoring"
Upon binding to Ile252/Val254, DIV17E5 forces a rearrangement of the TMD dimers. Homo-FRET anisotropy studies confirm that this binding alters the separation distance of the intracellular Death Domains (DD).[1][2] This "scissoring" motion mimics the structural change induced by the endogenous ligand Nerve Growth Factor (NGF), initiating downstream signaling without the presence of the ligand.
Mechanism of Action: The Signaling Switch
DIV17E5 operates as a "biased agonist," activating one pathway while inhibiting another. This dual-action is critical for its therapeutic potential in melanoma, where p75NTR drives metastasis.
Pathway A: Apoptosis (Agonist Mode)
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Trigger: DIV17E5 binding alters TMD geometry.
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Propagation: The conformational change propagates to the ICD, causing the separation of the Death Domains.
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Effector: This exposes the DD interface for adapter protein recruitment (e.g., NRIF), leading to Caspase-3 and PARP cleavage .
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Outcome: Programmed cell death (Apoptosis).[1]
Pathway B: Motility & Invasion (Antagonist Mode)
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Basal State: In invasive melanoma, p75NTR recruits Fascin , an actin-bundling protein, to the ICD. This stabilizes actin filaments and drives filopodia formation.
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Inhibition: DIV17E5 locks the receptor in a conformation that is incompatible with Fascin binding .
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Outcome: Loss of filopodia, collapse of the leading edge, and inhibition of chemotaxis/metastasis.
Visualization of the Signaling Switch
Figure 1: The Dual-Action Mechanism of DIV17E5. The molecule acts as an agonist for death signaling (Left) but an antagonist for migration signaling (Right) by modulating TMD conformation.
Experimental Validation Protocols
To validate the activity of DIV17E5 or its analogs (e.g., Np75-4A22 ) in your laboratory, use the following self-validating protocols.
The AraTM Assay (Target Engagement Screen)
This bacterial transcriptional reporter assay is the gold standard for verifying direct binding to the TMD.
Principle: A chimeric fusion protein is created: MBP (N-term) — p75NTR TMD — AraC (C-term) .[1]
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The AraC transcription factor only activates the GFP promoter when it dimerizes.
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The p75NTR TMD drives this dimerization.[2]
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Readout: If a small molecule disrupts or alters the TMD dimer orientation, the GFP signal changes (DIV17E5 typically reduces the specific GFP/OD630 ratio or alters it relative to controls).
Protocol:
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Cloning: Insert p75NTR TMD (aa 249–273) into the pAraTM plasmid.
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Transformation: Transform into E. coli strain SB1676 (AraC-deficient).
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Culture: Grow in LB media until OD600 reaches 0.5.
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Induction & Treatment: Induce with IPTG (10 µM) and add DIV17E5 (0.1 - 10 µM).
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Incubation: 16 hours at 30°C.
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Measurement: Measure GFP fluorescence (Ex 485/Em 535) and OD630.
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Validation: Normalize GFP/OD630. Use TMD-I252A mutant as a negative control (DIV17E5 should have NO effect on this mutant).
Homo-FRET Anisotropy (Conformational Dynamics)
Used to prove that the molecule induces a structural change in live mammalian cells.
Protocol:
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Transfection: Transfect COS-7 or HEK293 cells with full-length p75NTR-GFP .
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Setup: Use a TIRF microscope equipped with polarization filters.
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Baseline: Measure anisotropy (r) of the GFP signal at the membrane. High anisotropy = Monomers/separated domains. Low anisotropy = Clustered/FRET interaction.
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Addition: Add DIV17E5 (10 µM).
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Observation: Observe real-time oscillations in anisotropy. DIV17E5 induces a characteristic oscillation pattern similar to NGF treatment, indicating dynamic separation and re-association of the intracellular domains.
Fascin Co-Immunoprecipitation (Functional Blockade)
Validates the anti-metastatic mechanism.
Protocol:
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Cell Line: A875 melanoma cells (high p75NTR expression).[1][3]
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Treatment: Treat cells with NGF (100 ng/mL) +/- DIV17E5 (5 µM) for 1 hour.
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Lysis: Lyse in mild detergent (0.5% NP-40) to preserve protein complexes.
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IP: Immunoprecipitate p75NTR using a specific antibody (e.g., clone ME20.4).
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Western Blot: Probe for Fascin .
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Result: NGF treatment increases Fascin co-IP.[1] DIV17E5 treatment abolishes this interaction, even in the presence of NGF.
Therapeutic Implications: The Np75-4A22 Analog
While DIV17E5 is the parent compound, medicinal chemistry optimization led to Np75-4A22 .[1][4]
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Potency: Np75-4A22 is effective at sub-micromolar concentrations (IC50 < 1 µM), whereas DIV17E5 requires ~10 µM.
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Toxicity: Np75-4A22 shows reduced general cytotoxicity while maintaining high anti-migratory specificity.[1]
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In Vivo Efficacy: In mouse xenograft models (A875-Luc), oral administration of Np75-4A22 (200 mg/kg) significantly reduced lung metastasis seeding.[1]
Comparison Table:
| Feature | DIV17E5 (Parent) | Np75-4A22 (Lead) |
| Target | p75NTR TMD | p75NTR TMD |
| Binding Residues | Ile252, Val254 | Ile252 (Val254 less critical) |
| Apoptosis Induction | Moderate | Low (at therapeutic dose) |
| Migration Inhibition | High | Very High |
| Primary Indication | Tool Compound | Anti-metastatic Candidate |
References
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Lopes-Rodrigues, V., et al. (2025). Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[5][6] EMBO Molecular Medicine.[5] (Note: Also available as bioRxiv preprint 2023).
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Vilar, M., et al. (2009). Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers.[1] Science.
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Goh, K.Y., et al. (2018). Neuropilin-1 binds to p75NTR and regulates its signaling. (Methodology for AraTM screens).
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Underwood, C.K., & Coulson, E.J. (2008). The p75 neurotrophin receptor.[1][2][6][7][8] (Review of p75NTR structure/function).
Sources
- 1. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers - PMC [pmc.ncbi.nlm.nih.gov]
